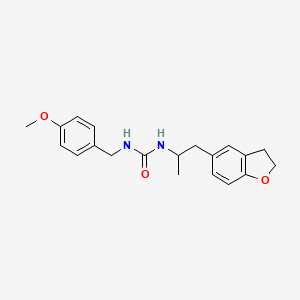![molecular formula C22H16N4O4 B2605379 N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide CAS No. 898428-45-0](/img/structure/B2605379.png)
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
A novel quinazolinone analogue was designed and synthesized by substituting the thiourea group and phenyl ring at N-3 and C-2 positions of the quinazoline ring, respectively . The prepared analogue was tested for its antibacterial, antitubercular, and anti-HIV potencies .Molecular Structure Analysis
The molecular structure of “N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide” is characterized by the presence of a quinazolinone moiety . This moiety is a heterocyclic aromatic compound that contributes to the compound’s unique properties .Chemical Reactions Analysis
The compound was tested for its antibacterial, antitubercular, and anti-HIV potencies . The agar dilution method was used to test the antibacterial potency of the prepared derivatives against various gram-positive and gram-negative microorganism strains .Aplicaciones Científicas De Investigación
Antimicrobial Activity
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide derivatives have shown significant antimicrobial properties. Research by Saravanan, Alagarsamy, and Prakash (2015) demonstrated the effectiveness of such derivatives against various human pathogenic microorganisms, revealing the potential of these compounds in developing new antimicrobial agents (Saravanan, Alagarsamy, & Prakash, 2015).
Synthesis Processes
Several studies have explored the synthesis processes of quinazolinone derivatives, which is crucial for their application in scientific research. Romero, Salazar, and López (2013) provided a simplified one-pot procedure for the preparation of 2-(het)arylquinazolin-4(3H)-ones, highlighting the role of sodium dithionite as a reducing agent in the synthesis process (Romero, Salazar, & López, 2013). Additionally, the work by Dhami, Mahon, Lloyd, and Threadgill (2009) on the synthesis of 4-substituted 5-nitroisoquinolin-1-ones through Pd-catalyzed cyclizations of N-(2-alkenyl)-2-iodo-3-nitrobenzamides contributes to the understanding of the synthesis mechanisms of related compounds (Dhami, Mahon, Lloyd, & Threadgill, 2009).
Anti-Inflammatory and Analgesic Activities
Research indicates that N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide derivatives may possess anti-inflammatory and analgesic properties. Kumar, Lal, and Rani (2014) synthesized a series of derivatives and found that one particular compound showed significant anti-inflammatory and analgesic activity in comparison with standard drugs (Kumar, Lal, & Rani, 2014). This finding opens up potential applications in medical research and drug development.
Synthesis and Characterization
The process of synthesizing and characterizing quinazolinone derivatives is crucial for their practical application in scientific research. Studies have reported the synthesis of novel compounds in this category and evaluated their properties, such as antibacterial activity. For instance, Khan (2018) synthesized a series of azo compounds and 1,2,3-triazoles derived from 2-methyl quinazolin-4(3H)-one, characterizing them and testing their antibacterial potential (Khan, 2018). These studies contribute to the broader understanding and potential applications of N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide in scientific research.
Direcciones Futuras
The compound offers a potential lead for further optimization and development to new antitubercular and anti-HIV agents . The results obtained from the study confirm that the synthesized and biologically evaluated quinazolines showed promising antimicrobial, antitubercular, and anti-HIV activities and new scaffolds for antimicrobial activity .
Propiedades
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4/c1-14-23-20-11-3-2-10-19(20)22(28)25(14)17-8-5-7-16(13-17)24-21(27)15-6-4-9-18(12-15)26(29)30/h2-13H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSZSDNGUWAFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2605296.png)
![2-((6-amino-1-(3,4-dimethylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2605297.png)
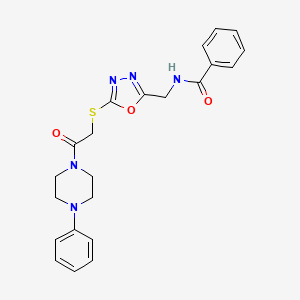
![2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-N,3-bis(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2605300.png)
![(Z)-ethyl 2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2605303.png)

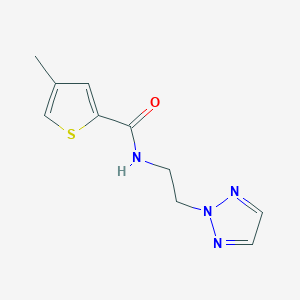
![2,8,10-trimethyl-N-(pyridin-2-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2605309.png)
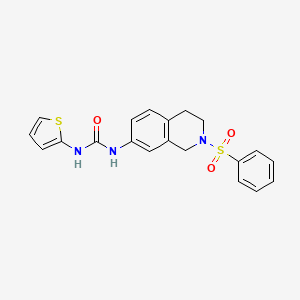
![(2Z)-3-(2,5-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2605311.png)
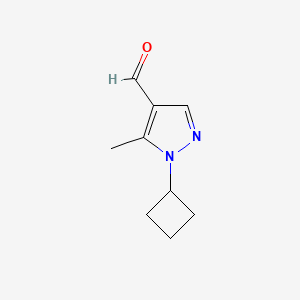
![[1-(4-chlorophenyl)-1H-pyrazol-4-yl][2-(3-fluoropropoxy)phenyl]methanone](/img/structure/B2605314.png)
![8-(4-ethoxyphenyl)-2-(4-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2605317.png)
